![molecular formula C13H13N5O2S2 B12940592 4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide CAS No. 21268-01-9](/img/structure/B12940592.png)
4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base linked to a benzenesulfonamide group, making it a hybrid molecule with properties derived from both components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Derivative: The purine base is first modified to introduce the methylthio group at the 6-position. This can be achieved through nucleophilic substitution reactions using methylthiol as the nucleophile.
Attachment of the Benzenesulfonamide Group: The modified purine is then reacted with a benzenesulfonyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells, thereby inducing apoptosis.
Pathways Involved: The inhibition of carbonic anhydrase IX affects the glycolytic pathway, which is crucial for the survival of hypoxic tumor cells.
Comparison with Similar Compounds
Similar Compounds
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with anticancer properties.
Sulfonimidates: Sulfur (VI) species with applications in medicinal chemistry.
Uniqueness
4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide is unique due to its dual functionality derived from both the purine and benzenesulfonamide moieties. This hybrid structure allows it to interact with a broader range of biological targets, making it a versatile compound in research and potential therapeutic applications.
Properties
CAS No. |
21268-01-9 |
|---|---|
Molecular Formula |
C13H13N5O2S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[(6-methylsulfanylpurin-9-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13N5O2S2/c1-21-13-11-12(15-7-16-13)18(8-17-11)6-9-2-4-10(5-3-9)22(14,19)20/h2-5,7-8H,6H2,1H3,(H2,14,19,20) |
InChI Key |
AXRCREXQEFXELO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


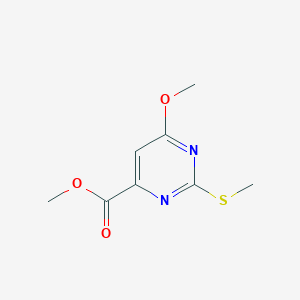

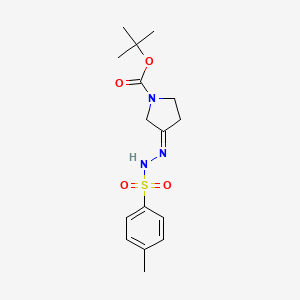
![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)


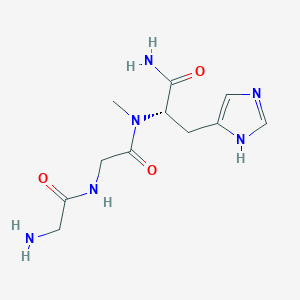

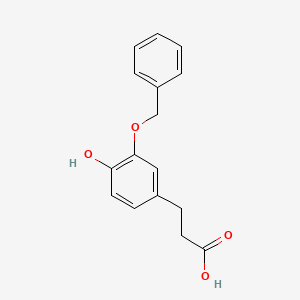
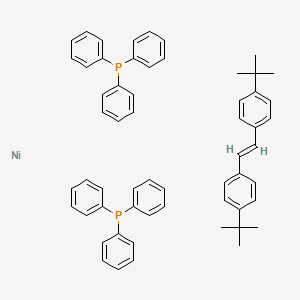
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12940552.png)

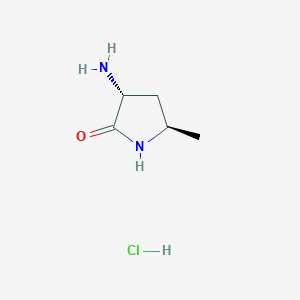
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)
